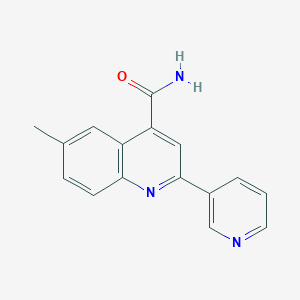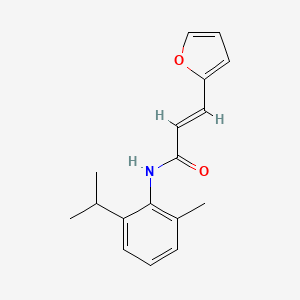![molecular formula C17H13N3O2S B5716413 2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as TDZD-8, is a synthetic compound that has been widely studied for its potential therapeutic applications. TDZD-8 is a small molecule inhibitor that targets glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione inhibits GSK-3β activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which can lead to the activation of various signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disorders, this compound has been shown to protect neurons from cell death and improve cognitive function. In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is that it is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. However, one of the limitations of this compound is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential area of research is the development of more potent and selective GSK-3β inhibitors. Another area of research is the investigation of the role of this compound in other diseases, such as cardiovascular disease and inflammatory disorders. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its potential therapeutic applications.
Métodos De Síntesis
2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is synthesized using a multi-step organic synthesis process. The first step involves the synthesis of 5-propyl-1,3,4-thiadiazole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and diabetes. This compound has been shown to inhibit GSK-3β activity, which can lead to the activation of various signaling pathways involved in cell survival and proliferation.
Propiedades
IUPAC Name |
2-(5-propyl-1,3,4-thiadiazol-2-yl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-2-5-13-18-19-17(23-13)20-15(21)11-8-3-6-10-7-4-9-12(14(10)11)16(20)22/h3-4,6-9H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZGGOIJKMCNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)
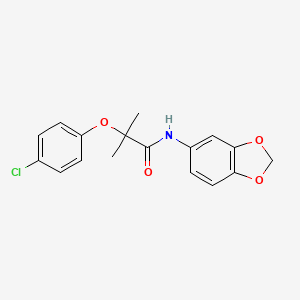
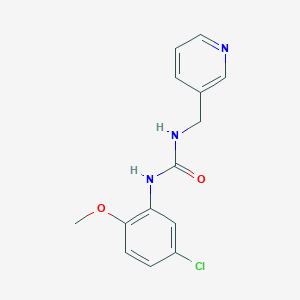
![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
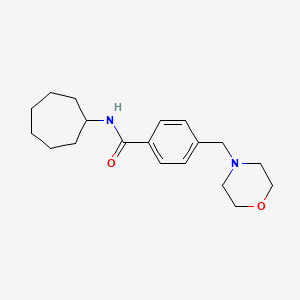
![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)

